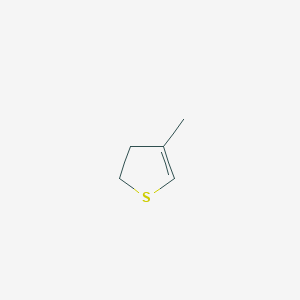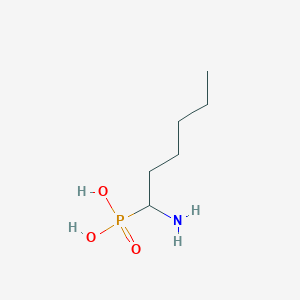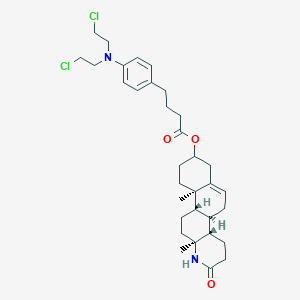
4-Brom-2,3-dimethyl-6-nitroanilin
Übersicht
Beschreibung
what is '4-Bromo-2,3-dimethyl-6-nitroaniline'? 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound containing a bromine atom, two methyl groups, a nitro group, and an aniline group. It is used as an intermediate for the synthesis of pharmaceuticals and other organic compounds. the use of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound that is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of certain pesticides. Additionally, it can be used as a reagent in organic synthesis, for example in the synthesis of quinolines and other heterocyclic compounds. the chemistry of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound with the chemical formula C8H9BrN2O2. It is a brominated nitroaromatic compound, containing both an aryl and nitro functional groups. The compound is synthesized by the nucleophilic aromatic substitution of 4-bromo-2,3-dimethyl aniline with nitric acid. This reaction proceeds via the formation of an intermediate nitronium ion, which attacks the aromatic ring of the aniline. The resulting product is 4-bromo-2,3-dimethyl-6-nitroaniline. The compound is a yellow-brown solid that is soluble in organic solvents such as ethanol and acetone. It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic chemistry. the biochemical/physical effects of '4-Bromo-2,3-dimethyl-6-nitroaniline' 4-Bromo-2,3-dimethyl-6-nitroaniline is an organic compound that is used as a dye and is also used in the manufacture of certain medications. Physical Effects: 4-Bromo-2,3-dimethyl-6-nitroaniline is a yellow-orange solid that is soluble in water and has a melting point of about 166°C. Biochemical Effects: 4-Bromo-2,3-dimethyl-6-nitroaniline is a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It is also metabolized by the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, it can be metabolized by the enzyme aldo-keto reductase, which is involved in the metabolism of carbohydrates. the benefits of '4-Bromo-2,3-dimethyl-6-nitroaniline' 1. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds. 2. It is used as an intermediate in the preparation of various pharmaceuticals, dyes, and other organic compounds. 3. It is a useful reagent in organic synthesis. 4. It is used in the preparation of nitroaromatic compounds. 5. It is useful in the synthesis of a variety of heterocyclic compounds. 6. It is used as an intermediate in the preparation of various pharmaceuticals, dyes, and other organic compounds. 7. It is used as a catalyst in the preparation of a variety of organic compounds. 8. It is used in the manufacture of explosives, pesticides, and other chemicals. the related research of '4-Bromo-2,3-dimethyl-6-nitroaniline' 1. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 2. Synthesis and Characterization of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 3. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives Using Microwave-Assisted Method. 4. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives Using a Novel Solvent System. 5. Synthesis of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives by Using a Novel Catalyst System. 6. Synthesis and Spectroscopic Characterization of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 7. Synthesis and Reactivity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 8. Theoretical Study on the Structural, Electronic and Spectroscopic Properties of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 9. Synthesis and Biological Activity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives. 10. Synthesis and Antimicrobial Activity of 4-Bromo-2,3-Dimethyl-6-Nitroaniline and Its Derivatives.
Wissenschaftliche Forschungsanwendungen
Frühe Entdeckungsforschung
“4-Brom-2,3-dimethyl-6-nitroanilin” wird von Sigma-Aldrich im Rahmen einer Sammlung seltener und einzigartiger Chemikalien an Forscher in der frühen Entdeckungsforschung bereitgestellt . Dies deutet darauf hin, dass es in den frühen Phasen der wissenschaftlichen Forschung eingesetzt werden könnte, möglicherweise für die Entwicklung neuer Verbindungen oder Materialien .
Pharmakologische Anwendungen
Die Verbindung ist strukturell ähnlich Diazin-Alkaloiden, von denen bekannt ist, dass sie eine breite Palette pharmakologischer Anwendungen aufweisen . Über Diazine wird berichtet, dass sie Antimetabolit-, Antikrebs-, antibakterielle, antiallergische, Tyrosinkinase-, antimikrobielle, Kalziumkanal-antagonistische, entzündungshemmende, analgetische, antihypertensive, antileishmaniale, antituberkulostatische, Antikonvulsiva-, Diuretika- und kaliumsparende bis hin zu antiaggressiven Aktivitäten zeigen .
Massenspektroskopische Analyse
Die massenspektroskopische Analyse ist eine wichtige Technik, um nicht nur das Molekulargewicht einer synthetisierten Verbindung zu bestätigen, sondern auch potenzielle Fragmentierungsmuster zu erschließen, die wertvolle strukturelle Einblicke liefern können . “this compound” könnte in diesem Zusammenhang verwendet werden, um seine Fragmentierungsmuster zu untersuchen und Einblicke in seine Struktur zu gewinnen .
Synthetische Ansätze
Die Verbindung könnte in synthetischen Ansätzen zur Herstellung anderer pharmakologisch aktiver Verbindungen verwendet werden . Zum Beispiel könnte es bei der Synthese von Pyrimidinderivaten verwendet werden, die bekanntermaßen einen hohen Grad an struktureller Vielfalt aufweisen und in verschiedenen therapeutischen Disziplinen eingesetzt werden .
Polymerisation
“this compound” könnte möglicherweise in Polymerisationsprozessen verwendet werden . Zum Beispiel könnte es bei der Polymerisation mit Kieselgel verwendet werden, was zur Bildung von Mizellen aus den resultierenden Siloxan-Oligomeren führen könnte
Safety and Hazards
Wirkmechanismus
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, have a nitro group (-NO2) that can undergo various chemical reactions . The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These processes could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 24507 , which could influence its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
4-bromo-2,3-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVCCUUPIZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379131 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108485-13-8 | |
| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)


![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)

